5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It can also include studying how the compound behaves under different conditions .Scientific Research Applications
Antidepressant and Antianxiety Properties
- A study by Kumar et al. (2017) explored derivatives of furan-2-carbonyl piperazine, demonstrating their potential in antidepressant and antianxiety activities. This highlights the compound's relevance in mental health research.
Urotensin-II Receptor Antagonism
- Research by Lim et al. (2019) focused on 5-arylfuran-2-carboxamide derivatives, emphasizing their role as potent urotensin-II receptor antagonists. This indicates the compound's importance in cardiovascular research.
Antibacterial Applications
- A 2021 study by Kumar et al. investigated Terazosin derivatives, including furan-2-carbonyl piperazine, for their antibacterial activity, suggesting its potential in antimicrobial research.
5-HT2 Antagonist Activity
- Watanabe et al. (1993) synthesized derivatives with 5-HT2 antagonist activity, contributing to research on serotonin-related disorders.
Antimicrobial Activities of Triazole Derivatives
- Bektaş et al. (2007) synthesized novel triazole derivatives, including those with furan-2-carbonyl piperazine, demonstrating antimicrobial properties.
Enzyme Inhibition and Hemolytic Activity
- Research by Abbasi et al. (2020) on benzamide derivatives with furan and piperazine rings indicated their potential as enzyme inhibitors and evaluated their hemolytic activity.
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c20-13-3-4-15-14(12-13)23(19(26)28-15)6-5-17(24)21-7-9-22(10-8-21)18(25)16-2-1-11-27-16/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNBCFREMXOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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